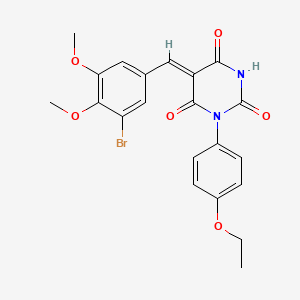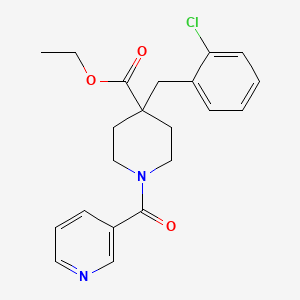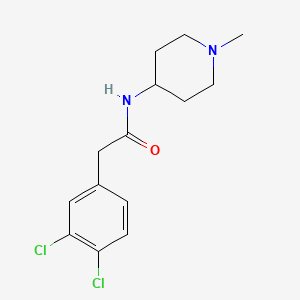![molecular formula C17H22N2O3S B4898250 N,N-diethyl-3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide](/img/structure/B4898250.png)
N,N-diethyl-3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide, also known as DMXB-A, is a compound that has gained attention in scientific research due to its potential therapeutic properties. DMXB-A is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which plays a crucial role in various physiological processes such as learning and memory, inflammation, and pain perception.
Mécanisme D'action
N,N-diethyl-3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide acts as a selective agonist of the α7 nAChR, which is a ligand-gated ion channel expressed in the central and peripheral nervous systems. Activation of the α7 nAChR by this compound leads to the influx of calcium ions into the cell, which triggers downstream signaling pathways that regulate various physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the target tissue and the experimental conditions. In the brain, this compound has been shown to enhance synaptic plasticity and improve learning and memory. In immune cells, this compound has been shown to reduce the production of pro-inflammatory cytokines and promote the production of anti-inflammatory cytokines. In cancer cells, this compound has been shown to increase sensitivity to chemotherapy drugs and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-diethyl-3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide has several advantages as a research tool, including its high selectivity for the α7 nAChR, its ability to cross the blood-brain barrier, and its low toxicity. However, this compound also has some limitations, such as its relatively short half-life and the need for specialized equipment and expertise to synthesize and handle the compound.
Orientations Futures
There are several future directions for research on N,N-diethyl-3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide, including:
1. Investigating the potential of this compound as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
2. Exploring the immunomodulatory effects of this compound in autoimmune diseases such as multiple sclerosis and lupus.
3. Investigating the potential of this compound as a sensitizer for chemotherapy drugs in various types of cancer.
4. Developing more potent and selective α7 nAChR agonists based on the structure of this compound.
5. Studying the mechanisms underlying the effects of this compound on synaptic plasticity and cognitive function.
In conclusion, this compound is a compound with potential therapeutic applications in various fields of research. Its selectivity for the α7 nAChR and its ability to modulate various physiological processes make it a promising research tool and a potential therapeutic agent. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.
Méthodes De Synthèse
N,N-diethyl-3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide can be synthesized through a multistep reaction starting from 3-methoxy-4-hydroxybenzaldehyde and 2-methyl-1,3-thiazole-4-carboxylic acid. The synthesis involves the protection of the hydroxyl group, esterification, and amidation reactions, followed by deprotection and purification steps.
Applications De Recherche Scientifique
N,N-diethyl-3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide has been extensively studied for its potential therapeutic applications in various fields such as neurology, immunology, and oncology. In neurology, this compound has shown promising results in improving cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. In immunology, this compound has been shown to have anti-inflammatory effects, which could be useful in the treatment of autoimmune diseases such as rheumatoid arthritis. In oncology, this compound has been investigated for its potential to enhance the efficacy of chemotherapy drugs by sensitizing cancer cells to apoptosis.
Propriétés
IUPAC Name |
N,N-diethyl-3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-5-19(6-2)17(20)13-7-8-15(16(9-13)21-4)22-10-14-11-23-12(3)18-14/h7-9,11H,5-6,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUXBDNYONRYMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)OCC2=CSC(=N2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-3-chlorophenyl)acetamide](/img/structure/B4898173.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methyl-3-nitrophenyl)glycinamide](/img/structure/B4898179.png)
![4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 3-nitrobenzenesulfonate](/img/structure/B4898187.png)

![ethyl 6-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4898209.png)


![propyl 4-[(2-chloro-5-iodobenzoyl)amino]benzoate](/img/structure/B4898231.png)
![N-cyclododecyl-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B4898232.png)
![N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]-4-butoxybenzamide](/img/structure/B4898245.png)


![2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]-2-propenethioamide](/img/structure/B4898272.png)
